molecular formula C26H29N3O5S B298716 ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B298716
M. Wt: 495.6 g/mol
InChI Key: LEPLSJNESGZTOI-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as methoxy, methyl, and pyrrole moieties. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the various substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the elimination of small molecules such as water or alcohol.

Scientific Research Applications

Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrrole derivatives: Compounds containing pyrrole rings may exhibit similar reactivity and biological activities.

    Methoxy-substituted compounds: The presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H29N3O5S/c1-8-34-25(31)22-15(3)27-26-29(23(22)19-13-18(32-6)9-10-20(19)33-7)24(30)21(35-26)12-17-11-14(2)28(5)16(17)4/h9-13,23H,8H2,1-7H3/b21-12+

InChI Key

LEPLSJNESGZTOI-CIAFOILYSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=C(N(C(=C4)C)C)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C)C)S2)C

Origin of Product

United States

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